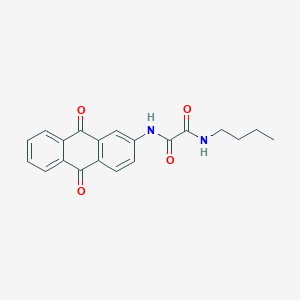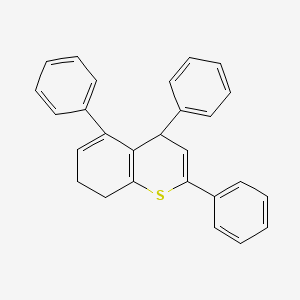![molecular formula C15H24O4 B14351904 (3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate CAS No. 97773-10-9](/img/no-structure.png)
(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate: is a chemical compound with the molecular formula C15H24O4 . This compound belongs to the class of organic compounds known as esters, which are characterized by the presence of an ester functional group. Esters are commonly used in various industrial applications due to their pleasant odors and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate typically involves the esterification reaction between (3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol and prop-2-enoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles such as amines or alcohols replace the ester group to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, other esters.
Scientific Research Applications
Chemistry: (3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the interactions between esters and biological molecules. It serves as a model compound to investigate ester hydrolysis and enzyme-catalyzed reactions.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be converted into active drugs within the body through metabolic processes.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its pleasant odor. It is also utilized in the manufacture of polymers and resins.
Comparison with Similar Compounds
Similar Compounds:
Ethyl acetate: A simple ester with a similar structure but lacks the spirocyclic moiety.
Methyl propanoate: Another ester with a similar ester functional group but different alkyl groups.
Butyl propanoate: An ester with a longer alkyl chain compared to (3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate.
Uniqueness: The unique spirocyclic structure of this compound distinguishes it from other esters. This structural feature imparts specific chemical and physical properties, making it valuable in various applications. The presence of the spirocyclic moiety enhances its stability and reactivity, which is beneficial in synthetic and industrial processes.
Properties
| 97773-10-9 | |
Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(3-ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C15H24O4/c1-3-13(16)17-10-14(4-2)11-18-15(19-12-14)8-6-5-7-9-15/h3H,1,4-12H2,2H3 |
InChI Key |
NFHSGJKEFYEONA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC2(CCCCC2)OC1)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


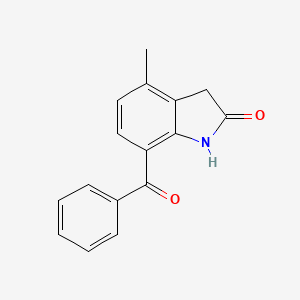
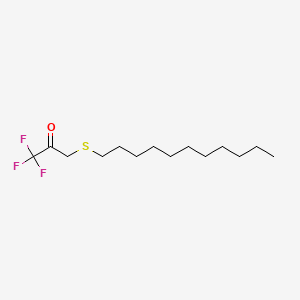

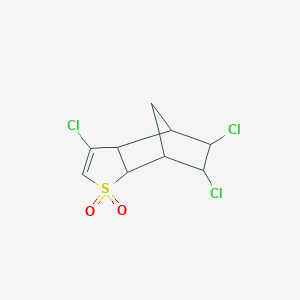
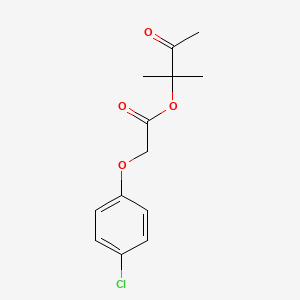
![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)


